Aptaa-lhrh
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Overview
Description
APTAA-LHRH is a gonadorelin antagonist.
Scientific Research Applications
Aptamers and Their Advancements
Aptamers are short, single-stranded DNA, RNA, or synthetic XNA molecules developed for high specificity and affinity interactions with desired targets. They find applications in basic research, food safety, environmental monitoring, and as clinical diagnostics and therapeutic agents. Notably, they have shown promise in biosensing, biotechnology, and medicine, offering potential in target-specific delivery and real-time detection (Zhang, Lai, & Juhas, 2019).
Aptamers have been increasingly explored in bioanalytical applications due to their high specific affinity to target molecules, ranging from small ions to entire cells. Their ability to undergo amplification via polymerase chain reaction for large-scale, high-purity production, and their stability under harsh conditions make them advantageous over antibodies (Iliuk, Hu, & Tao, 2011).
LHRH and Its Role in Medicine
Luteinizing hormone-releasing hormone (LHRH) agonists are used in the therapy of hormone-dependent metastatic pre-menopausal breast cancer. They can inhibit the proliferation of breast cancer cells and have shown potential in treating ovarian cancer and endometrial cancer. LHRH agonists directly inhibit tumor cell growth and are being explored for their broader applicability in gynecological oncology (Emons & Schally, 1994).
Selective gene delivery to cancer cells using integrated cationic amphiphilic peptides containing LHRH sequences has been studied. These peptides specifically target cancer cells expressing LHRH receptors, enhancing DNA internalization and gene expression in these cells (Tang, Cao, Wu, & Cheng, 2012).
properties
CAS RN |
83539-08-6 |
---|---|
Product Name |
Aptaa-lhrh |
Molecular Formula |
C69H91Cl2N17O14 |
Molecular Weight |
1453.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-chlorophenyl)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C69H91Cl2N17O14/c1-37(2)30-51(59(93)82-50(13-8-28-77-69(74)75)66(100)88-29-9-14-57(88)65(99)79-38(3)67(101)102)83-58(92)49(12-7-27-76-68(72)73)81-61(95)53(33-42-19-25-46(91)26-20-42)85-64(98)56(36-89)87-63(97)55(34-43-35-78-48-11-6-5-10-47(43)48)86-62(96)54(32-41-17-23-45(71)24-18-41)84-60(94)52(80-39(4)90)31-40-15-21-44(70)22-16-40/h5-6,10-11,15-26,35,37-38,49-57,78,89,91H,7-9,12-14,27-34,36H2,1-4H3,(H,79,99)(H,80,90)(H,81,95)(H,82,93)(H,83,92)(H,84,94)(H,85,98)(H,86,96)(H,87,97)(H,101,102)(H4,72,73,76)(H4,74,75,77)/t38-,49-,50+,51+,52-,53+,54-,55-,56+,57+/m1/s1 |
InChI Key |
PHOQLWOIWDIYFR-WUCXBFDXSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C |
Appearance |
Solid powder |
Other CAS RN |
83539-08-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXWSYRLRPA |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
APTAA-LHRH GnRH,N-Ac-(4-Cl-Phe)(1)-(4-Cl-Phe)(2)-Trp(3)-Arg(6)-Ala(10)- GNRHANT LHRH, N-Ac-(4-Cl-Phe)(1)-(4-Cl-Phe)(2)-Trp(3)-Arg(6)-Ala(10)- LHRH, N-acetyl-(4-chlorophenylalanyl)(1)-(4-chlorophenylalanyl)(2)-tryptophyl(3)-arginyl(6)-alanine(10)- N-Ac(1)-(4-Cl-Phe)-2-(4-Cl-Phe)-3-Trp-6-Arg-10-Ala-LHRH N-Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10-LH-RH N-acetyl-D-p-chloro-Phe1,2,D-Trp3,D-Arg6,D-Ala10-LHRH Org 30276 Org 31276 Org-30276 Org-31276 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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